molecular formula C18H18Br2N6O4S B579896 N-Despropyl-N-ethyl Macitentan CAS No. 441796-13-0

N-Despropyl-N-ethyl Macitentan

Cat. No. B579896
CAS RN: 441796-13-0
M. Wt: 574.248
InChI Key: PIJUSICWAKBTEZ-UHFFFAOYSA-N
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Description

N-Despropyl-N-ethyl Macitentan is a chemical compound with the molecular formula C18H18Br2N6O4S and a molecular weight of 574.3 . It is also known as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide .


Molecular Structure Analysis

The molecular structure of N-Despropyl-N-ethyl Macitentan can be represented by the SMILES notation: O=SC=N2)=C1C3=CC=C(Br)C=C3)(NCC)=O .


Physical And Chemical Properties Analysis

N-Despropyl-N-ethyl Macitentan has a molecular weight of 574.25 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

N-Despropyl-N-ethyl Macitentan is an antagonist that binds to the endothelin A and B receptors . These receptors, often abbreviated as E A and E B, are the primary targets of this compound . Endothelin receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs .

Mode of Action

The compound blocks signaling from endothelin-1 and -2 by binding to the endothelin A and B receptors . This interaction results in the inhibition of overexpressed endothelin from the vascular endothelium .

Biochemical Pathways

The action of N-Despropyl-N-ethyl Macitentan affects several biochemical pathways. Pulmonary arterial hypertension, the condition for which this compound is often used, involves various mechanisms contributing to the development of endothelial dysfunction. These include elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction . The compound’s action primarily relates to the role of overexpressed endothelin from the vascular endothelium .

Pharmacokinetics

N-Despropyl-N-ethyl Macitentan is metabolized through hydrolysis and oxidation, specifically involving the CYP3A4 enzyme . The compound is excreted in the urine (two-thirds) and feces (one-third) . The pharmacokinetics of N-Despropyl-N-ethyl Macitentan correlate positively with endothelin-1 concentrations . The compound’s pharmacokinetics are characterized by slow absorption and slow elimination .

Result of Action

The action of N-Despropyl-N-ethyl Macitentan leads to molecular and cellular effects. By blocking the signaling from endothelin-1 and -2, the compound inhibits the overexpression of endothelin from the vascular endothelium . This action can help manage conditions like pulmonary arterial hypertension .

Safety and Hazards

Safety data sheets suggest that in case of exposure, one should move to fresh air, wash skin with soap and water, rinse eyes with water, and consult a doctor . The compound is not classified as a hazardous substance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Despropyl-N-ethyl Macitentan involves the reduction of the nitro group present in the starting material, followed by the addition of an ethyl group to the resulting amine group. This is achieved through a series of chemical reactions.", "Starting Materials": ["4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzene-1-sulfonamide", "Sodium borohydride", "Ethyl iodide", "Acetone", "Sodium hydroxide solution"], "Reaction": ["Step 1: Dissolve 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzene-1-sulfonamide in acetone.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add ethyl iodide to the reaction mixture and heat under reflux for a few hours.", "Step 4: Allow the reaction mixture to cool and add sodium hydroxide solution to adjust the pH to 10-11.", "Step 5: Extract the product with a suitable organic solvent and purify by column chromatography to obtain N-Despropyl-N-ethyl Macitentan."]}

CAS RN

441796-13-0

Molecular Formula

C18H18Br2N6O4S

Molecular Weight

574.248

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine

InChI

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)

InChI Key

PIJUSICWAKBTEZ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

synonyms

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_

Origin of Product

United States

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